

# Protocol for Assessing Ampelopsin F Effects on Mitochondrial Function

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Compound of Interest		
Compound Name:	Ampelopsin F	
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**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the effects of **Ampelopsin F**, also known as Dihydromyricetin (DHM), on mitochondrial function. **Ampelopsin F**, a natural flavonoid, has demonstrated potential in modulating mitochondrial bioenergetics and dynamics. [1] This protocol outlines key in vitro assays to quantify changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, cellular ATP levels, oxygen consumption rate, and the expression of apoptosis-related proteins. Furthermore, it describes the underlying signaling pathways, particularly the AMPK/SIRT1/PGC-1α axis, through which **Ampelopsin F** is proposed to exert its effects.

## Introduction to Ampelopsin F and Mitochondrial Function

Mitochondria are central to cellular metabolism, energy production, and apoptosis.[2] Mitochondrial dysfunction is implicated in a wide range of pathologies, making it a critical target for therapeutic intervention. **Ampelopsin F** is a flavonoid with a variety of biological activities, including antioxidant and anti-inflammatory properties.[3] Emerging evidence suggests that **Ampelopsin F** can modulate mitochondrial function by enhancing mitochondrial biogenesis, improving mitochondrial membrane potential, and reducing oxidative stress.[1] In some contexts, such as cancer cells, **Ampelopsin F** has been shown to induce apoptosis through



the mitochondrial pathway by disrupting mitochondrial membrane potential and increasing ROS production.[4][5]

#### **Key Mitochondrial Parameters and Assays**

A comprehensive assessment of **Ampelopsin F**'s effects on mitochondrial function involves the evaluation of several key parameters. The following table summarizes these parameters and the corresponding assays.



Parameter	Assay	Principle
Mitochondrial Membrane Potential (ΔΨm)	JC-1 Assay	The fluorescent dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[6][7][8]
Reactive Oxygen Species (ROS) Production	DCFH-DA Assay	2',7'- Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell- permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'- dichlorofluorescein (DCF). An increase in fluorescence intensity is proportional to the level of intracellular ROS.[9] [10]
Cellular ATP Levels	Luciferase-Based ATP Assay	This assay quantifies ATP based on the luciferin-luciferase reaction. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is



		directly proportional to the ATP concentration.[11]
Oxygen Consumption Rate (OCR)	Seahorse XF Mito Stress Test	This assay measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), key parameters of mitochondrial function such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.[12][13][14][15][16]
Apoptosis-Related Protein Expression	Western Blotting	This technique is used to detect and quantify the expression levels of key proteins involved in the mitochondrial apoptotic pathway, such as the antiapoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as executioner caspases like Caspase-3.[17][18][19][20] [21]

### **Quantitative Data on Ampelopsin F (DHM) Effects**

The following tables summarize quantitative data on the effects of **Ampelopsin F** (Dihydromyricetin, DHM) on various mitochondrial parameters, as reported in the literature.

Table 1: Effect of DHM on Cellular ATP and ROS Levels in HepG2 Cells[11]



Treatment	Concentration (µM)	Duration (h)	Intracellular ATP Level (Relative to Control)	Intracellular ROS Level (Relative to Control)
Control	0	24	1.00	1.00
DHM	10	24	~0.85	~0.70
DHM	50	24	~0.60	~0.45
DHM	100	24	~0.40	~0.25

Table 2: Effect of DHM on Apoptosis-Related Protein Expression

Cell Line	Treatment	Concentrati on	Bax/Bcl-2 Ratio (Fold Change vs. Control)	Cleaved Caspase-3 (Fold Change vs. Control)	Reference
JAr Cells	DHM (48h)	100 mg/L	~2.5	-	[17]
HepG2 Cells	DHM (12h)	150 μΜ	-	-	[4]
Peri-infarct Cortex	DHM	-	↓ (~0.5 vs. MCAo)	↓ (~0.4 vs. MCAo)	[20]
Hepatoblasto ma Cells	DHM (24h)	50-75 μΜ	<b>↑</b>	<b>↑</b>	[5]

Note: "-" indicates data not explicitly provided in a quantifiable format in the cited source.

# Experimental Protocols Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

• Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.



- Treatment: Treat cells with various concentrations of Ampelopsin F (DHM) for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
- JC-1 Staining: Prepare a 2  $\mu$ M JC-1 working solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
- Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes.
- Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence (monomers) at an excitation/emission of ~485/529 nm and the red fluorescence (J-aggregates) at an excitation/emission of ~530/590 nm.[6][7]
- Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A
  decrease in this ratio indicates a loss of mitochondrial membrane potential.

#### Measurement of Intracellular ROS using DCFH-DA

- Cell Culture and Treatment: Follow steps 1 and 2 from the JC-1 protocol. Include a positive control for ROS induction (e.g., H<sub>2</sub>O<sub>2</sub>).
- DCFH-DA Staining: Prepare a 10 μM DCFH-DA working solution in serum-free medium. Remove the treatment medium and incubate the cells with the DCFH-DA solution at 37°C for 30 minutes in the dark.[11]
- Washing: Wash the cells twice with PBS.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/530 nm using a fluorescence plate reader.
- Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the relative change in ROS production.

#### **Quantification of Cellular ATP Levels**



- Cell Culture and Treatment: Plate cells in a 96-well white, solid-bottom plate and treat as
  described previously.
- Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen luciferasebased ATP assay kit.
- Luciferase Reaction: Add the luciferase reagent to the cell lysate.
- Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
- Data Analysis: Generate a standard curve using known ATP concentrations. Calculate the ATP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.

### Analysis of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.
- Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO<sub>2</sub> incubator at 37°C overnight.
- Cell Preparation: One hour before the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO<sub>2</sub> incubator at 37°C.
- Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors:
  - Port A: Oligomycin (inhibits ATP synthase)
  - Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)



- Port C: Rotenone/Antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration)
- Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.
- Data Analysis: The Seahorse XF software will calculate the OCR at baseline and after each compound injection. From these measurements, the following parameters can be derived: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.

#### **Western Blot Analysis of Apoptosis-Related Proteins**

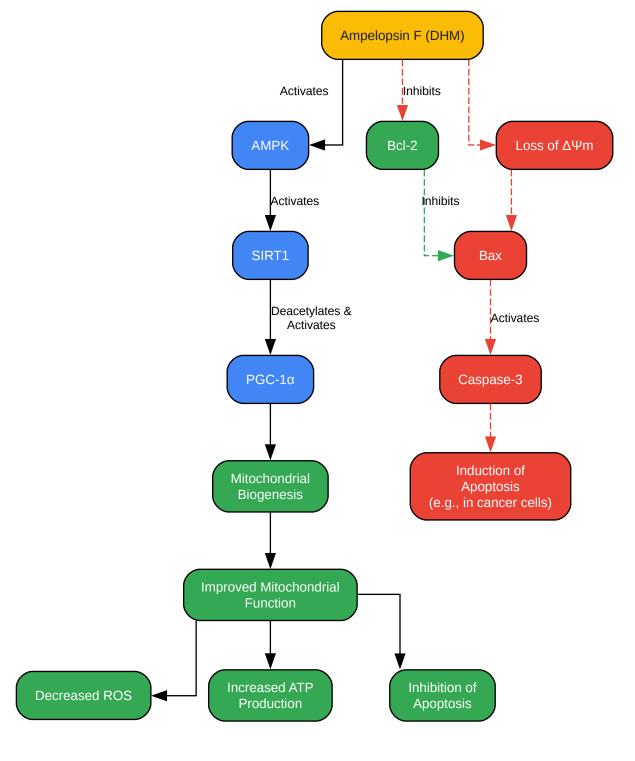
- Cell Culture and Treatment: Culture and treat cells with Ampelopsin F as desired.
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
- Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.

#### Signaling Pathways Modulated by Ampelopsin F

**Ampelopsin F** has been shown to modulate the AMP-activated protein kinase (AMPK)/Sirtuin-1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC- $1\alpha$ )



signaling pathway, which plays a crucial role in regulating mitochondrial biogenesis and function.[22][23][24]

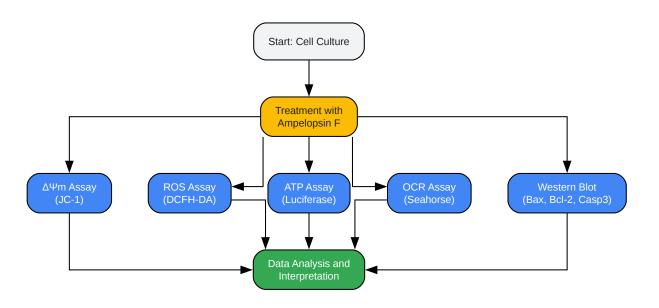


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Caption: **Ampelopsin F** signaling in mitochondrial function.



The diagram above illustrates the proposed mechanism of action of **Ampelopsin F** on mitochondrial function. In many cell types, **Ampelopsin F** activates the AMPK/SIRT1/PGC-1α pathway, leading to enhanced mitochondrial biogenesis and improved function.[22][23][24] This results in beneficial effects such as reduced ROS production and increased ATP synthesis. However, in certain contexts, particularly in cancer cells, **Ampelopsin F** can induce apoptosis by promoting the loss of mitochondrial membrane potential, downregulating the anti-apoptotic protein Bcl-2, and activating the pro-apoptotic protein Bax and downstream caspases.[4][5]



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Caption: Experimental workflow for assessing **Ampelopsin F** effects.

The experimental workflow begins with cell culture, followed by treatment with **Ampelopsin F**. A battery of assays is then performed to assess various aspects of mitochondrial function. The data from these assays are subsequently analyzed to provide a comprehensive understanding of the compound's effects.

#### Conclusion

This protocol provides a robust framework for researchers to investigate the effects of **Ampelopsin F** on mitochondrial function. By employing a multi-assay approach, a



comprehensive profile of the compound's impact on mitochondrial bioenergetics, oxidative stress, and apoptosis can be generated. The provided quantitative data and signaling pathway information serve as a valuable reference for experimental design and data interpretation. These methodologies are essential for elucidating the therapeutic potential of **Ampelopsin F** in various diseases associated with mitochondrial dysfunction.

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